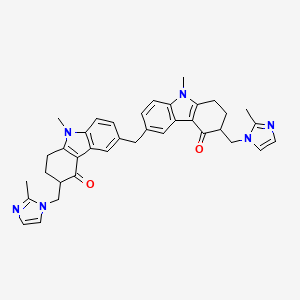
7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride, also known as 7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride, is a useful research compound. Its molecular formula is C34H34ClNO6 and its molecular weight is 588.097. The purity is usually 95%.
BenchChem offers high-quality 7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Transformation
This compound is involved in various synthetic chemical reactions. Studies have shown its transformation during chemical processes like debenzylation and photolysis. For instance, Govindachari et al. (1977) detailed the debenzylation of similar tetrahydroisoquinolines, which upon photolysis, produce noraporphines and tetrahydroprotoberberines (Govindachari, Nagarajan, Rajeswari, Suguna, & Pai, 1977). Additionally, Voronin et al. (1969) explored the synthesis of compounds related to curare alkaloids from similar chemical structures (Voronin, Tolkachev, Prokhorov, Chernova, & Preobrazhenskii, 1969).
Role in Alkaloid Synthesis
Research has also focused on using this compound in the synthesis of various alkaloids. Kametani et al. (1966) and Kametani et al. (1969) described synthesizing bisbenzylisoquinoline alkaloids and quinoline derivatives, respectively, using similar structures (Kametani, Takano, Masuko, & Sasaki, 1966); (Kametani, Nyu, Yamanaka, Yagi, & Ogasawara, 1969).
Photolytic Studies
Photolytic studies involving this compound have been reported, offering insights into chemical reactions under light exposure. For example, Archer et al. (1981) investigated the behavior of similar dihydroisoquinoline compounds under photolytic conditions (Archer, Okaniwa, Schepis, Moharir, & Klinowski, 1981).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been studied for their potential in drug synthesis. Kametani et al. (1972) utilized a similar structure in the synthesis of compounds related to opium alkaloids (Kametani, Fukumoto, & Fujihara, 1972). This indicates its potential utility in the development of pharmacologically relevant compounds.
properties
IUPAC Name |
ethyl [5-[(6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-phenylmethoxyphenyl] carbonate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33NO6.ClH/c1-3-38-34(36)41-33-19-26(14-15-30(33)39-22-24-10-6-4-7-11-24)18-29-28-21-32(40-23-25-12-8-5-9-13-25)31(37-2)20-27(28)16-17-35-29;/h4-15,19-21H,3,16-18,22-23H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYVYHNZCJTDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=CC(=C1)CC2=NCCC3=CC(=C(C=C32)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696555 |
Source


|
| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride | |
CAS RN |
62744-14-3 |
Source


|
| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)